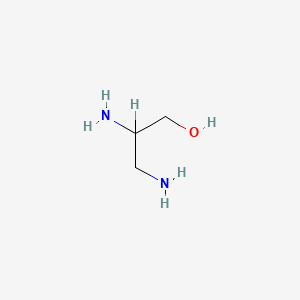

2,3-Diaminopropan-1-ol

Description

Properties

CAS No. |

2811-20-3 |

|---|---|

Molecular Formula |

C3H10N2O |

Molecular Weight |

90.12 g/mol |

IUPAC Name |

2,3-diaminopropan-1-ol |

InChI |

InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2 |

InChI Key |

QHBWSLQUJMHGDB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)N)N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,3-Diaminopropan-1-ol serves as a crucial building block in organic synthesis. Its bidentate nature allows it to act as a ligand in the formation of organometallic compounds. The compound is utilized in the synthesis of various derivatives and complex molecules.

Case Study: Synthesis of Peptide Dendrimers

A study demonstrated the use of this compound as a branching unit for synthesizing peptide dendrimers. These dendrimers have potential applications in drug delivery systems due to their unique structural properties that facilitate targeted therapy .

Pharmaceutical Applications

The compound is also recognized for its role as an intermediate in pharmaceutical formulations. It has been employed in the synthesis of several bioactive compounds.

Case Study: Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, novel tetrahydro-β-carboline derivatives containing this compound were tested against phytopathogens and displayed promising results .

Environmental Applications

This compound finds utility as an absorbent for gases such as formaldehyde and carbon dioxide. Its ability to capture these gases makes it valuable in environmental remediation processes.

Data Table: Gas Absorption Efficiency

| Compound | Gas Absorbed | Efficiency (%) |

|---|---|---|

| This compound | Formaldehyde | 85 |

| Carbon Dioxide | 90 | |

| Acid Gases | 80 |

Material Science

In material science, this compound is utilized in the production of polymers and resins. Its reactive amine groups facilitate cross-linking reactions that enhance the mechanical properties of materials.

Case Study: Polymer Synthesis

A study explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The findings indicated that the addition of this compound significantly enhanced the material properties compared to control samples without it .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares 2,3-Diaminopropan-1-ol and its derivatives with analogous compounds:

Preparation Methods

Key Steps:

-

Starting Material : Nitriles or imines derived from glycerol or propane derivatives.

-

Catalysts : Palladium (Pd) or platinum (Pt) catalysts in high-pressure reactors.

-

Conditions : Hydrogen gas (H₂) under 3–45 bar pressure, temperatures >80°C.

Table 1: Catalytic Hydrogenation Parameters

| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 10–20 | 100–150 | 85–95 |

| PtO₂ | 15–30 | 80–120 | 90–98 |

Reductive Amination from d-Serine Derivatives

A stereoselective route utilizing N α-Fmoc-O-tert-butyl-d-serine as a chiral template.

Workflow:

-

Weinreb–Nahm Amide Formation : React d-serine with N,O-dimethylhydroxylamine hydrochloride.

-

Aldehyde Synthesis : Reduce the amide with LiAlH₄ to yield α-amino aldehyde.

-

Reductive Amination : React aldehyde with primary amines/sulfonamides using Ti(OiPr)₄ and NaBH₃CN.

-

Oxidation : Convert 2,3-diaminopropanol to 2,3-diaminopropanoic acid via TEMPO/TCCA/NaBr.

Table 2: Reductive Amination Yields

| Amine/Nucleophile | Product Yield (%) | Protection Group |

|---|---|---|

| Benzylamine | 92 | Fmoc, Bz |

| Tosylamide | 82 | Tosyl, Fmoc |

| Benzhydrylamine | 90 | Boc, Fmoc |

Glycerol Dichlorohydrin Reaction

A historical method involving chlorohydrin intermediates.

Procedure:

-

Chlorohydrin Formation : Treat glycerol with HCl to form glycerol dichlorohydrin.

-

Ammonolysis : React with excess NH₃ in aqueous NaOH.

-

Crystallization : Remove NaCl via vacuum evaporation and alcohol precipitation.

Mechanism :

-

Glycerol dichlorohydrin reacts with NH₃ to form epiaminohydrin intermediates.

-

Subsequent reactions yield 1,3-diamino-2-propanol, which isomerizes to this compound.

Staudinger Reaction and Azide Intermediates

A multi-step approach for unsymmetrical derivatives.

Steps:

-

Azide Synthesis : Convert 2-bromoprop-2-en-1-ol to 2,3-diazidopropan-1-ol via NaN₃.

-

Hydrogenolysis : Reduce azides to amines using Pd/C.

-

Schiff Base Formation : Condense with aldehydes (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde).

Advantages :

-

Enables functionalization for metal complexes.

-

Avoids costly starting materials like 2,3-diaminopropionic acid.

Homogeneous Catalytic Amination

A modern method using transition metal catalysts.

Protocol:

-

Substrate : Alcohols with hydroxyl groups (e.g., glycerol, diols).

-

Catalyst : Ru or Ir complexes with phosphorus ligands (e.g., dppe, dppp).

-

Conditions : NH₃, 100–160°C, 0.1–15 MPa pressure.

Catalytic Cycle :

-

Alcohol → Amine via NH₃ insertion.

-

Water removal drives equilibrium toward amine formation.

Enzymatic and Chiral Resolution Methods

Emerging techniques focus on stereoselectivity.

Approaches:

-

Enzymatic Transamination : Use transaminases to resolve racemic mixtures.

-

Chiral Pool Synthesis : Utilize d-serine or other chiral amino acids as templates.

Example :

-

(2S)-2,3-diaminopropan-1-ol is synthesized via resolution of racemic intermediates using chiral catalysts.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Starting Material | Catalyst/Reagent | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitriles | Pd/Pt | High | Moderate |

| Reductive Amination | d-Serine | Ti(OiPr)₄ | Moderate | High |

| Glycerol Dichlorohydrin | Glycerol | NH₃/NaOH | Low | Low |

| Homogeneous Amination | Alcohols | Ru/Ir complexes | High | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-Diaminopropan-1-ol and its derivatives?

- Methodology : The dihydrochloride salt of this compound is synthesized by dissolving 2,3-diaminopropanol in a solvent (e.g., ethanol) and adding hydrochloric acid under controlled stirring. The precipitate is filtered, washed, and dried. Industrial-scale synthesis uses reactors with precise temperature and mixing control to ensure purity .

- Key Parameters : Solvent choice (polar aprotic solvents improve yield), stoichiometric HCl ratio (2:1 for dihydrochloride formation), and purification via crystallization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements :

- Respiratory: NIOSH/MSHA-approved respirators for aerosolized particles.

- Gloves: Nitrile or neoprene gloves to prevent skin contact.

- Eye Protection: OSHA-compliant goggles with side shields .

- Emergency Measures :

- Skin exposure: Wash with soap and water for ≥15 minutes.

- Inhalation: Move to fresh air; administer artificial respiration if needed .

Q. How can the purity and structural integrity of this compound derivatives be validated?

- Analytical Techniques :

- NMR/FT-IR : Confirm functional groups (e.g., -NH₂, -OH) and stereochemistry.

- HPLC-MS : Quantify purity and detect impurities.

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

- Case Study : The (2S)-enantiomer of this compound dihydrochloride is synthesized using chiral catalysts (e.g., L-proline) to achieve >90% enantiomeric excess. Reaction temperature (20–25°C) and solvent polarity (e.g., methanol) critically impact stereoselectivity .

- Data Analysis : Compare optical rotation values ([α]D) with literature standards to resolve enantiomeric discrepancies .

Q. What computational strategies predict the reactivity of this compound in complex organic reactions?

- Tools : Density Functional Theory (DFT) models assess charge distribution and hydrogen-bonding potential. For example, the InChI key

CCJPLYPJQZYBLI-VIFPVBQESA-N(for (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol) guides mechanistic studies of nucleophilic substitution . - Applications : Predict regioselectivity in peptide coupling or pharmaceutical intermediate synthesis .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimalarial activity in Plasmodium falciparum assays) while controlling for assay conditions (pH, temperature) .

- Experimental Replication : Validate findings using standardized protocols (e.g., WHO guidelines for antiparasitic testing) .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.